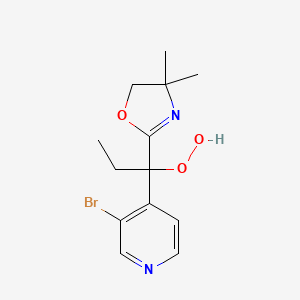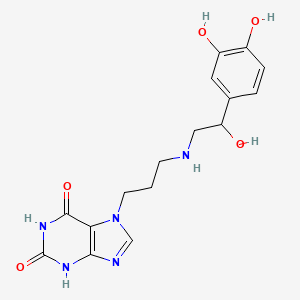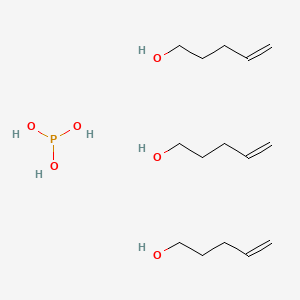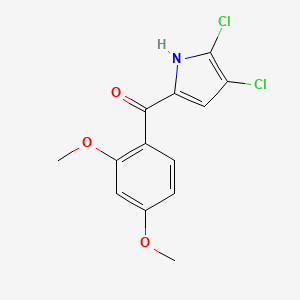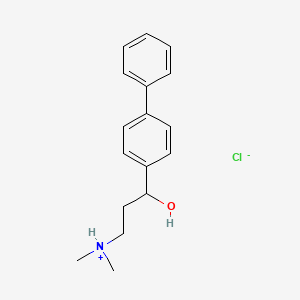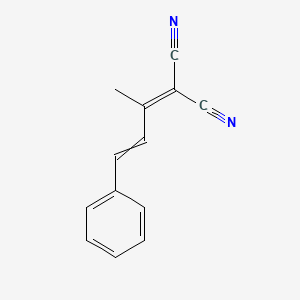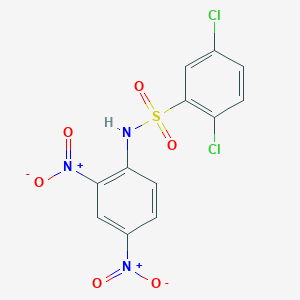
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms, two nitro groups, and a sulfonamide group attached to a benzene ring. Its unique structure makes it a valuable reagent in organic synthesis and a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at temperatures ranging from 35 to 65°C, resulting in a high yield of the desired product . The reaction conditions are carefully controlled to ensure the selective introduction of nitro groups at the appropriate positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using similar reaction conditions but with enhanced safety measures and optimized reaction times to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), reduction, and electrophilic aromatic substitution. The presence of electron-withdrawing groups such as nitro and sulfonamide enhances the reactivity of the compound towards nucleophiles .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the use of strong nucleophiles such as hydroxide ions or amines under basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Electrophilic Aromatic Substitution: The compound can undergo further nitration or sulfonation under acidic conditions to introduce additional substituents on the benzene ring.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives with varying functional groups, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring stabilize the negative charge during nucleophilic aromatic substitution, facilitating the formation of the Meisenheimer complex . This compound can also act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide
- 2,4-Dinitrophenol
Uniqueness
Compared to similar compounds, 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which enhance its reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes with biological molecules makes it a valuable tool in research and industrial applications .
Eigenschaften
CAS-Nummer |
36965-45-4 |
|---|---|
Molekularformel |
C12H7Cl2N3O6S |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-7-1-3-9(14)12(5-7)24(22,23)15-10-4-2-8(16(18)19)6-11(10)17(20)21/h1-6,15H |
InChI-Schlüssel |
NYDDPKHGHSUBOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
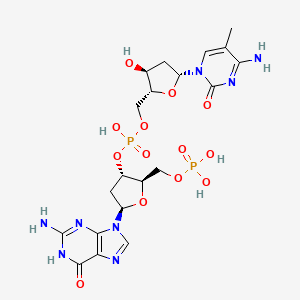
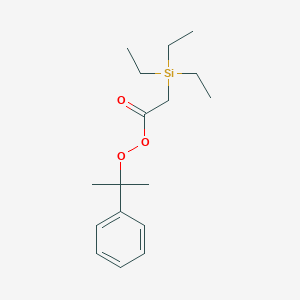

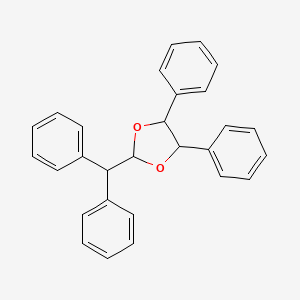
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
